1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1207019-86-0
VCID: VC4669203
InChI: InChI=1S/C22H14BrFN4O4/c23-16-10-13(7-8-17(16)24)20-25-19(32-26-20)12-27-18-6-2-1-5-15(18)21(29)28(22(27)30)11-14-4-3-9-31-14/h1-10H,11-12H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5
Molecular Formula: C22H14BrFN4O4
Molecular Weight: 497.28

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1207019-86-0

Cat. No.: VC4669203

Molecular Formula: C22H14BrFN4O4

Molecular Weight: 497.28

* For research use only. Not for human or veterinary use.

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione - 1207019-86-0

Specification

CAS No. 1207019-86-0
Molecular Formula C22H14BrFN4O4
Molecular Weight 497.28
IUPAC Name 1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Standard InChI InChI=1S/C22H14BrFN4O4/c23-16-10-13(7-8-17(16)24)20-25-19(32-26-20)12-27-18-6-2-1-5-15(18)21(29)28(22(27)30)11-14-4-3-9-31-14/h1-10H,11-12H2
Standard InChI Key UDIGMYGBDRGAIF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5

Introduction

Chemical Structure and Nomenclature

The systematic name of the compound reflects its intricate architecture. The central quinazoline-2,4(1H,3H)-dione scaffold features two carbonyl groups at positions 2 and 4, with nitrogen atoms at positions 1 and 3. Substituents at these nitrogen atoms define its uniqueness:

  • N1-position: A (3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl group. This moiety incorporates a bromo-fluorophenyl ring linked to an oxadiazole heterocycle, itself connected via a methylene bridge.

  • N3-position: A furan-2-ylmethyl group, introducing a five-membered oxygen-containing heterocycle.

The molecular formula C₂₂H₁₄BrFN₄O₄ (molecular weight: 497.28 g/mol) underscores its moderate size and halogen-rich composition.

Physicochemical Properties

Critical physicochemical parameters, as reported by VulcanChem, are summarized below:

PropertyValue
Molecular Weight497.28 g/mol
Molecular FormulaC₂₂H₁₄BrFN₄O₄
logP (Partition Coefficient)3.21 (predicted)
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Polar Surface Area93.49 Ų
SMILES NotationC1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5

The elevated logP value suggests moderate lipophilicity, potentially influencing membrane permeability and pharmacokinetic behavior. The polar surface area aligns with molecules capable of moderate aqueous solubility despite aromatic dominance.

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